molecular formula C10H9ClN4 B12305759 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B12305759
M. Wt: 220.66 g/mol
InChI Key: WTMWZUNZSYJNAC-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as chlorine, ethyl, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with ethyl chloroformate and subsequent chlorination. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives such as:

  • 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 1H-pyrazolo[3,4-b]pyridines with different substituents

Uniqueness

The uniqueness of 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile lies in its specific substituents, which impart distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9ClN4

Molecular Weight

220.66 g/mol

IUPAC Name

4-chloro-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C10H9ClN4/c1-3-15-10-8(5-13-15)9(11)7(4-12)6(2)14-10/h5H,3H2,1-2H3

InChI Key

WTMWZUNZSYJNAC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=C(C(=C2C=N1)Cl)C#N)C

Origin of Product

United States

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